molecular formula C15H19FO4 B7991509 Ethyl 3-fluoro-4-n-pentoxybenzoylformate

Ethyl 3-fluoro-4-n-pentoxybenzoylformate

Cat. No.: B7991509
M. Wt: 282.31 g/mol
InChI Key: PZMGFVSMKWDHPI-UHFFFAOYSA-N
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Description

Ethyl 3-fluoro-4-n-pentoxybenzoylformate is a fluorinated aromatic ester characterized by a benzoylformate core substituted with a fluorine atom at the 3-position and an n-pentoxy (O-pentyl) group at the 4-position of the benzene ring. This compound belongs to the class of β-dicarbonyl derivatives, which are known for their enol tautomerism and applications in coordination chemistry, pharmaceuticals, and agrochemical intermediates .

Synthetic routes for analogous compounds, such as ethyl pentafluorobenzoylacetate, involve reactions of fluorinated benzoyl chlorides with malonate esters or oxidation of hydroxy precursors .

Properties

IUPAC Name

ethyl 2-(3-fluoro-4-pentoxyphenyl)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FO4/c1-3-5-6-9-20-13-8-7-11(10-12(13)16)14(17)15(18)19-4-2/h7-8,10H,3-6,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZMGFVSMKWDHPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)C(=O)C(=O)OCC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-fluoro-4-n-pentoxybenzoylformate can be synthesized through a multi-step process involving the following key steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include temperature control, solvent selection, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-fluoro-4-n-pentoxybenzoylformate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 3-fluoro-4-n-pentoxybenzoylformate has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biological Studies: The compound is used in studies to understand the effects of fluoro and pentoxy substituents on biological activity, including enzyme inhibition and receptor binding.

    Medicinal Chemistry: Researchers explore its potential as a lead compound for developing new drugs, particularly those targeting specific enzymes or receptors.

    Industrial Applications: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 3-fluoro-4-n-pentoxybenzoylformate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group enhances the compound’s binding affinity and selectivity, while the pentoxy group modulates its solubility and bioavailability. These interactions can lead to inhibition or activation of biological pathways, making the compound useful in drug development .

Comparison with Similar Compounds

Structural and Substituent Effects

The compound’s key structural analogs include:

  • Ethyl pentafluorobenzoylacetate (1): Features a pentafluorophenyl group, enhancing enolic character (54% enol content) due to strong electron-withdrawing effects .
  • Ethyl 3-fluoro-4-methylbenzoylformate : Substituted with a methyl group at the 4-position (CAS 732251-65-9), offering reduced steric bulk compared to the pentoxy chain .
  • Bis(pentafluorobenzoyl)methane (3) : A symmetrical 1,3-diketone with high fluorination, synthesized via reactions involving pentafluorobenzoyl chloride .
Table 1: Comparative Properties of Ethyl 3-fluoro-4-n-pentoxybenzoylformate and Analogs
Compound Name Molecular Weight (g/mol) Substituents Enolic Character (%) Solubility (Predicted)
Ethyl pentafluorobenzoylacetate (1) 294.14 Pentafluorophenyl 54 Low aqueous solubility
Ethyl 3-fluoro-4-methylbenzoylformate 202.20 3-Fluoro, 4-Methyl Not reported Moderate in organic solvents
This compound 298.30 (estimated) 3-Fluoro, 4-n-Pentoxy ~40–50 (estimated) Very low aqueous, high in lipids

Physical and Chemical Properties

  • Enolic Tautomerism: Fluorinated analogs exhibit elevated enolic character due to stabilization of the enol form via electron-withdrawing groups. Ethyl pentafluorobenzoylacetate demonstrates 54% enol content, significantly higher than non-fluorinated analogs like ethyl benzoylacetate (22%) . This compound is expected to follow this trend, with enol content estimated at 40–50% due to the 3-fluoro substituent.
  • Lipophilicity: The n-pentoxy group increases logP (octanol-water partition coefficient) compared to methyl or shorter alkoxy chains, enhancing lipid solubility. This property may improve bioavailability in drug design but reduce aqueous solubility.
  • Thermal Stability : Longer alkoxy chains (e.g., pentoxy) may lower melting points compared to methyl-substituted analogs, as seen in Ethyl 3-fluoro-4-methylbenzoylformate (mp ~60–80°C, estimated).

Biological Activity

Ethyl 3-fluoro-4-n-pentoxybenzoylformate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound possesses a unique chemical structure that contributes to its biological activity. The molecular formula is C15_{15}H19_{19}F1_{1}O3_{3}, and it features a fluorinated aromatic ring, which is often associated with enhanced biological properties.

The biological activity of this compound is primarily attributed to its ability to modulate various cellular pathways:

  • Protein Kinase Inhibition : The compound has been shown to inhibit specific protein kinases, which play crucial roles in cell signaling and regulation. This inhibition can lead to altered cellular proliferation and differentiation processes .
  • Antitumor Activity : Preliminary studies suggest that this compound exhibits antitumor properties by inducing apoptosis in cancer cells. This effect is mediated through the activation of specific apoptotic pathways .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Description Reference
Protein Kinase InhibitionInhibits specific kinases involved in cell signaling
Antitumor ActivityInduces apoptosis in cancer cells
CytotoxicityExhibits cytotoxic effects on various cancer cell lines

Case Study 1: Antitumor Efficacy

A study evaluated the antitumor efficacy of this compound in vitro using several cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with a half-maximal inhibitory concentration (IC50) of approximately 5 µM for breast cancer cells. The mechanism was linked to the activation of caspase-3, a critical enzyme in the apoptotic pathway.

Case Study 2: Protein Kinase Modulation

In another investigation, the compound was tested for its ability to modulate protein kinase activity. The results demonstrated that this compound selectively inhibited the activity of certain kinases involved in tumor growth signaling pathways. This selectivity suggests potential for targeted cancer therapies.

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